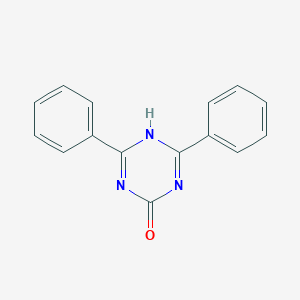

4,6-Diphenyl-1,3,5-triazin-2-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-diphenyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLDJGSBFMSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274563 | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1917-44-8 | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1917-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diphenyl-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diphenyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Diphenyl-1,3,5-triazin-2-ol, a heterocyclic compound with applications in materials science as a stable UV absorber in coatings and polymers.[1] This document details a likely synthetic pathway, outlines experimental protocols, and presents key characterization data.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁N₃O | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Melting Point | 293 °C | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | ≥ 98% | [1] |

| CAS Number | 1917-44-8 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, from cyanuric chloride. The second step is the hydrolysis of this chloro-intermediate to yield the final product.

References

An In-depth Technical Guide on the Chemical Properties of 4,6-Diphenyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4,6-Diphenyl-1,3,5-triazin-2-ol (CAS Number: 1917-44-8). The document details its structural features, including its tautomeric equilibrium with 4,6-Diphenyl-1,3,5-triazin-2(1H)-one, physicochemical properties, and proposed methodologies for its synthesis. Spectroscopic data, based on typical values for similar structures, are presented to aid in characterization. This guide is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis, characterization, and potential applications of substituted 1,3,5-triazine derivatives.

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a key heterocyclic motif present in a wide range of biologically active compounds and functional materials. The symmetrical nature of the triazine ring and the ease of its functionalization make it an attractive core for the development of new chemical entities. This compound, a member of this class, possesses a unique combination of a hydroxylated triazine ring and two phenyl substituents, which are expected to influence its chemical reactivity, physical properties, and potential biological interactions. This guide aims to consolidate the available information on its chemical properties and provide a detailed technical resource.

Chemical and Physical Properties

The inherent nature of 2-hydroxy-s-triazines is to exist in a tautomeric equilibrium with their corresponding 2-oxo-1,2-dihydro-s-triazine form. In the case of this compound, this equilibrium is with 4,6-Diphenyl-1,3,5-triazin-2(1H)-one. Experimental data, particularly the high melting point, suggests that the keto tautomer is the predominant form in the solid state.

Quantitative Data

A summary of the known and estimated physicochemical properties of this compound and its keto tautomer is presented in Table 1.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₁₁N₃O | - |

| Molecular Weight | 249.27 g/mol | [Calculated] |

| CAS Number | 1917-44-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 293 °C | For the keto tautomer, 4,6-Diphenyl-1,3,5-triazin-2(1H)-one |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | Data for a derivatized compound, 2-chloro-4,6-diphenyl-1,3,5-triazine, indicates solubility in toluene. |

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis from Benzamidine Hydrochloride and a Carbonyl Source

This protocol is adapted from general procedures for the synthesis of substituted 1,3,5-triazines.

Materials:

-

Benzamidine hydrochloride

-

A suitable carbonyl source (e.g., diethyl carbonate or phosgene equivalent)

-

A non-protic solvent (e.g., toluene, xylene)

-

A base (e.g., sodium carbonate, triethylamine)

Procedure:

-

To a stirred suspension of benzamidine hydrochloride (2.2 equivalents) and a base (2.2 equivalents) in a suitable solvent, add the carbonyl source (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield 4,6-Diphenyl-1,3,5-triazin-2(1H)-one.

Expected Yield: Yields for similar reactions vary but are often in the moderate to good range.

Reactivity

The chemical reactivity of this compound is dictated by the triazine ring and the phenyl and hydroxyl/oxo functional groups.

-

Tautomerism: As previously mentioned, the most significant aspect of its reactivity is the keto-enol tautomerism. The position of the equilibrium can be influenced by the solvent, pH, and temperature.

-

N-Alkylation/Acylation: The nitrogen atoms in the triazine ring and the exocyclic nitrogen in the keto form can undergo alkylation or acylation reactions.

-

O-Alkylation/Acylation: The hydroxyl group in the enol form is susceptible to reactions with electrophiles.

-

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, although the triazine ring is electron-withdrawing and will direct substitution to the meta and para positions.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following data is predicted based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | N-H (keto form) or O-H (enol form) |

| ~8.3-8.5 | m | 4H | Ortho-protons of phenyl rings |

| ~7.4-7.6 | m | 6H | Meta- and para-protons of phenyl rings |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (keto form) or C-OH (enol form) |

| ~165 | C4 and C6 of the triazine ring |

| ~135 | Quaternary carbons of the phenyl rings |

| ~132 | Para-carbons of the phenyl rings |

| ~129 | Ortho- and meta-carbons of the phenyl rings |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H stretch (keto form) or O-H stretch (enol form) |

| ~1700 | Strong | C=O stretch (keto form) |

| ~1600, 1580 | Medium-Strong | C=N and C=C stretching (triazine and phenyl rings) |

| ~1400-1500 | Medium | Aromatic C-C stretching |

| ~700-800 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry

The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 249. Fragmentation would likely involve the loss of CO (from the keto form) and subsequent fragmentation of the phenyl and triazine rings.

Mandatory Visualizations

Keto-Enol Tautomerism

Caption: Tautomeric equilibrium between the enol and keto forms.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Conclusion

This compound is a fascinating heterocyclic compound that primarily exists as its keto tautomer, 4,6-Diphenyl-1,3,5-triazin-2(1H)-one, in the solid state. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and understanding of its fundamental chemical properties based on established principles of triazine chemistry. Further research is warranted to fully elucidate its spectroscopic characteristics, explore its reactivity in greater detail, and investigate its potential applications in materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure of 2-hydroxy-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-hydroxy-4,6-diphenyl-1,3,5-triazine. The document delves into the compound's synthesis, spectroscopic characterization, and the critical aspect of keto-enol tautomerism. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles information from closely related analogues to present a robust theoretical and practical framework. Potential biological activities and signaling pathways are discussed based on the known mechanisms of the broader class of hydroxyphenyl triazines, offering a foundation for future research and drug development endeavors.

Molecular Structure and Properties

2-hydroxy-4,6-diphenyl-1,3,5-triazine, also known as 2,4-diphenyl-6-hydroxy-1,3,5-triazine, is a heterocyclic organic compound featuring a triazine ring substituted with two phenyl groups and one hydroxyl group. The core of the molecule is a 1,3,5-triazine, a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms.

A crucial aspect of its structure is the potential for keto-enol tautomerism . The "hydroxy" form (enol) can exist in equilibrium with its keto tautomer, 4,6-diphenyl-1,3,5-triazin-2(1H)-one. This equilibrium can be influenced by factors such as solvent polarity and pH. The enol form is stabilized by the aromaticity of the triazine ring, while the keto form possesses a highly polarized carbonyl group.

Caption: Keto-enol tautomerism of 2-hydroxy-4,6-diphenyl-1,3,5-triazine.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃O | - |

| Molecular Weight | 249.27 g/mol | - |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis

Caption: Proposed synthetic pathway for 2-hydroxy-4,6-diphenyl-1,3,5-triazine.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on the synthesis of similar triazine derivatives.

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

-

To a stirred solution of cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene), add benzamidine hydrochloride (2 equivalents).

-

Add a base (e.g., sodium carbonate or triethylamine, 2 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the salt by-product.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4,6-diphenyl-1,3,5-triazine.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Step 2: Hydrolysis to 2-hydroxy-4,6-diphenyl-1,3,5-triazine

-

Dissolve the purified 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., aqueous dioxane or ethanol).

-

Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1 equivalents) or a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with an appropriate acid or base.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 2-hydroxy-4,6-diphenyl-1,3,5-triazine is scarce. However, based on the analysis of its structural motifs and data from similar compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (phenyl groups): Multiplets in the range of δ 7.0-8.5 ppm. - OH proton: A broad singlet, chemical shift dependent on solvent and concentration. In the keto form, an NH proton signal would be expected. |

| ¹³C NMR | - Aromatic carbons (phenyl groups): Signals in the range of δ 125-140 ppm. - Triazine ring carbons: Signals in the range of δ 160-175 ppm. The carbon bearing the hydroxyl/oxo group will be distinct. |

| FTIR (cm⁻¹) | - O-H stretch (enol form): Broad band around 3200-3500 cm⁻¹. - N-H stretch (keto form): Sharp peak around 3300-3400 cm⁻¹. - C=O stretch (keto form): Strong absorption around 1650-1700 cm⁻¹. - C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region. |

| UV-Vis (λₘₐₓ) | Expected to show strong absorption bands in the UV region, likely between 250-350 nm, characteristic of aromatic and heterocyclic systems. The exact maxima will be solvent-dependent. |

Potential Biological Activity and Signaling Pathways

While 2-hydroxy-4,6-diphenyl-1,3,5-triazine has not been extensively studied for its biological activity, the s-triazine scaffold is a well-known pharmacophore present in numerous clinically approved drugs and biologically active compounds.[1] Symmetrically substituted triazines, in particular, have garnered significant interest for their potential as anticancer agents.[1]

The biological activity of triazine derivatives is often attributed to their ability to interact with various enzymes and cellular pathways. Based on the activities of structurally related hydroxyphenyl triazines, several potential mechanisms of action can be proposed for 2-hydroxy-4,6-diphenyl-1,3,5-triazine.

Hypothetical Signaling Pathway: Enzyme Inhibition

Many triazine-based compounds exert their therapeutic effects by inhibiting key enzymes involved in cell proliferation and survival. For instance, some triazine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell division.[1] Others have shown inhibitory activity against carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.

Caption: Hypothetical signaling pathway for 2-hydroxy-4,6-diphenyl-1,3,5-triazine.

This proposed pathway suggests that 2-hydroxy-4,6-diphenyl-1,3,5-triazine could potentially inhibit enzymes like DHFR and carbonic anhydrase, leading to a disruption of essential cellular processes and ultimately inducing apoptosis or cell cycle arrest in cancer cells. This remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

2-hydroxy-4,6-diphenyl-1,3,5-triazine is a molecule of significant interest due to its structural features, including the potential for keto-enol tautomerism, and its relationship to a class of compounds with proven biological activities. While there is a need for more specific experimental data on this particular compound, the information available for its analogues provides a strong foundation for future research.

For drug development professionals, this molecule represents a potential scaffold for the design of novel therapeutics, particularly in the area of oncology. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable, high-yield synthesis protocol and obtaining comprehensive spectroscopic and crystallographic data.

-

Investigation of Tautomerism: Studying the keto-enol equilibrium under various conditions to understand its potential impact on biological activity.

-

Biological Screening: Evaluating the cytotoxic and enzymatic inhibitory activity of the compound against a panel of cancer cell lines and relevant molecular targets.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific signaling pathways involved.

By addressing these research gaps, the full potential of 2-hydroxy-4,6-diphenyl-1,3,5-triazine as a lead compound in drug discovery can be realized.

References

Keto-Enol Tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited direct experimental data on the crystalline form of this specific compound, this guide synthesizes information from closely related 1,3,5-triazine derivatives and established principles of tautomerism. The content herein is based on theoretical frameworks, computational studies, and experimental data from analogous structures to provide a robust understanding of the potential tautomeric behavior. This guide covers the synthesis, experimental protocols for characterization, theoretical calculations, and data presentation relevant to the study of keto-enol tautomerism in this class of compounds.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical and biological activity of many organic molecules. In the case of this compound, the equilibrium between the keto (amide) and enol (imino-alcohol) forms is of particular importance. The predominant tautomer in the solid state can significantly influence crystal packing, solubility, and receptor-binding interactions, which are critical parameters in drug development and materials design.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The tautomeric state of substituents on the triazine ring can modulate these activities. Understanding the factors that govern the keto-enol equilibrium in this compound is therefore essential for the rational design of new therapeutic agents and functional materials.

Tautomeric Forms of this compound

The keto-enol tautomerism in this compound involves the migration of a proton between a nitrogen and an oxygen atom. The two tautomeric forms are the keto form (4,6-Diphenyl-1,3,5-triazin-2(1H)-one) and the enol form (this compound).

Synthesis and Characterization

General Experimental Protocol for Synthesis

A representative synthesis for a substituted 1,3,5-triazine is the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride, which can then be further functionalized.[3]

Step 1: Synthesis of a Triazine Precursor A mixture of an appropriate alcohol and amidine hydrochloride is stirred in a suitable solvent (e.g., toluene) with a base (e.g., Na2CO3) and a catalyst (e.g., Cu(OAc)2) under reflux.[4]

Step 2: Purification The resulting mixture is cooled, extracted with an organic solvent (e.g., EtOAc), and purified by column chromatography on silica gel.

Characterization Methods

The characterization of the synthesized compound and the investigation of its tautomeric equilibrium would rely on a combination of spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the keto and enol forms. The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group will be different for each tautomer. For instance, the presence of an -OH proton signal in the 1H NMR spectrum would indicate the enol form, while an -NH proton signal would suggest the keto form.

-

Infrared (IR) Spectroscopy: The keto form will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1750 cm-1. The enol form will show an O-H stretching band (around 3200-3600 cm-1) and a C=N stretching band. The triazine ring itself has characteristic absorption bands.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and angles, which can differentiate between C=O and C-O bonds, and C-N and C=N bonds.

Computational Analysis of Tautomerism

In the absence of direct experimental data, Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of the keto and enol tautomers.[6][7]

Computational Methodology

A typical computational protocol would involve:

-

Geometry Optimization: The structures of both the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculations: The electronic energies, enthalpies, and Gibbs free energies of both tautomers are calculated to determine their relative stabilities.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Predicted Stabilities

Based on studies of similar heterocyclic systems, it is generally observed that the keto form is more stable than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond. However, factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity can influence the equilibrium.[8] For 2-hydroxypyridine, a related system, the pyridone (keto) form is favored, and its stability increases in more polar solvents.[8] A similar trend might be expected for this compound.

Spectroscopic and Crystallographic Data of Analogous Compounds

The following tables summarize spectroscopic and crystallographic data for compounds structurally related to this compound. This data can serve as a reference for the expected experimental values for the target compound.

Table 1: 13C NMR Chemical Shifts (δ, ppm) for Phenyl-Substituted 1,3,5-Triazines in CDCl3

| Compound | C (Triazine Ring) | C (Phenyl Ring) | Reference |

| 2,4,6-triphenyl-1,3,5-triazine | 166.6 | 134.6, 129.8, 128.9 | [4] |

| 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | 172.0, 171.0 | 137.9, 136.0, 132.8, 130.4, 129.3, 129.0 | [4] |

Table 2: Key IR Absorption Bands (cm-1) for Substituted 1,3,5-Triazines

| Compound | C=N Stretch | Triazine Ring Stretch | C-O Stretch | Reference |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | 1562 | 1460 | 1300 | [5] |

| 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 1574 | 1504, 1446 | - | [9] |

Logical Framework for Tautomer Analysis

The determination of the predominant tautomer in the crystalline state of this compound requires a multi-faceted approach, integrating synthesis, experimental characterization, and computational modeling.

Conclusion

The study of keto-enol tautomerism in this compound crystals is a critical endeavor for advancing its application in drug discovery and materials science. While direct experimental data on this specific molecule is limited, a robust analytical framework can be constructed based on the principles of tautomerism and data from analogous compounds. This guide has outlined the key synthetic considerations, experimental characterization techniques, and computational methodologies that are essential for a thorough investigation. The integrated approach of synthesis, spectroscopy, crystallography, and computational modeling will be pivotal in elucidating the predominant tautomeric form in the solid state and understanding the structure-property relationships that govern its behavior. Future experimental work is encouraged to validate the predictions and further refine our understanding of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. mdpi.com [mdpi.com]

The Photophysical Intricacies of 4,6-Diphenyl-1,3,5-triazin-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 4,6-diphenyl-1,3,5-triazin-2-ol and its derivatives, a class of compounds of significant interest for their unique optical characteristics. This document provides a comprehensive overview of their synthesis, photophysical behavior, and the underlying mechanisms governing their light-emitting properties, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, chemical biology, and drug development.

Introduction

Substituted 1,3,5-triazines are a versatile class of heterocyclic compounds with a wide array of applications, including in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photostabilizers. The introduction of a hydroxyl group at the 2-position of the triazine ring, coupled with phenyl substituents at the 4- and 6-positions, gives rise to a family of molecules with intriguing photophysical properties. These properties are largely dictated by the presence of an intramolecular hydrogen bond and the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This guide will explore the synthesis, photophysical characteristics, and the mechanistic underpinnings of the behavior of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, most commonly starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms allows for the introduction of various aryl and functional groups.

A general synthetic approach involves the following key steps:

-

First and Second Arylation: Cyanuric chloride is reacted with an aryl Grignard reagent or through a Friedel-Crafts reaction with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the first two phenyl groups, yielding 2-chloro-4,6-diphenyl-1,3,5-triazine.

-

Introduction of the Hydroxyl Group: The remaining chlorine atom is then substituted with a hydroxyl group. This can be achieved by hydrolysis or by reaction with a protected phenol followed by deprotection.

Derivatives can be synthesized by using substituted phenyl Grignard reagents or by further functionalization of the phenyl rings. A common and versatile method for introducing a variety of aryl groups is the Suzuki cross-coupling reaction.

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: Generalized synthetic workflow for 4,6-diaryl-1,3,5-triazin-2-ol.

Core Photophysical Principles: The Role of ESIPT

The photophysical behavior of this compound derivatives is dominated by the process of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast photochemical reaction is responsible for their characteristic large Stokes shifts and their notable photostability.

The ESIPT process can be described as a four-level photocycle involving the enol (E) and keto (K) tautomers of the molecule in both the ground (S₀) and first excited singlet (S₁) states.

-

Absorption (E → E):* The molecule in its stable ground-state enol form (E) absorbs a photon, promoting it to the excited enol state (E*).

-

Excited-State Intramolecular Proton Transfer (E → K):** In the excited state, the acidity of the hydroxyl proton and the basicity of the triazine nitrogen atom are significantly increased. This facilitates an ultrafast, often barrierless, transfer of the proton from the hydroxyl group to a nitrogen atom on the triazine ring, forming the excited keto tautomer (K*).

-

Emission (K → K):* The excited keto tautomer relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption, resulting in a large Stokes shift.

-

Back Proton Transfer (K → E): The keto tautomer in the ground state is generally unstable and rapidly undergoes a back-proton transfer to regenerate the stable enol form (E), completing the cycle.

This efficient, non-destructive energy dissipation pathway contributes to the high photostability of these compounds, making them effective UV absorbers.

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Photophysical Data of this compound Derivatives

While specific quantitative photophysical data for the parent this compound is not extensively reported in the literature, the properties of its derivatives provide valuable insights into the behavior of this class of compounds. The introduction of various substituents on the phenyl rings can modulate the electronic properties and, consequently, the photophysical characteristics.

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 2-(2-hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | Varied | ~350 | ~520-600 | - | [1] |

| 2-(2-hydroxyphenyl)-4,6-bis(p-tolyl)-1,3,5-triazine | Varied | - | - | - | [2] |

| 2-(2-hydroxyphenyl)-4,6-bis(m-xylyl)-1,3,5-triazine | Varied | - | - | - | [2] |

Note: The table above is illustrative and compiled from various sources on related derivatives. The exact values can vary depending on the specific derivative and experimental conditions. The fluorescence of many 2-hydroxyaryl-1,3,5-triazines is often weak in solution but can be more pronounced in polymeric matrices or in the solid state[2].

Experimental Protocols

General Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

This protocol describes a general procedure for the synthesis of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, which can then be used to synthesize the desired 2-hydroxy derivatives.

Materials:

-

Cyanuric chloride

-

Benzene (or substituted benzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Inert solvent (e.g., nitrobenzene, 1,2-dichloroethane)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cyanuric chloride in an inert solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

-

Add benzene (or the desired aryl compound) dropwise to the reaction mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it successively with water, a dilute NaOH solution, and again with water.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable technique.

Materials:

-

Fluorophore of interest (sample)

-

Fluorescence standard with a known quantum yield in the same solvent

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

Caption: Workflow for the determination of fluorescence quantum yield by the comparative method.

Conclusion

This compound and its derivatives represent a fascinating class of molecules with photophysical properties that are intrinsically linked to the process of Excited-State Intramolecular Proton Transfer. Their large Stokes shifts and high photostability make them promising candidates for a variety of applications, from UV absorbers to fluorescent materials. While quantitative photophysical data for the parent compound remains elusive in the readily available literature, the study of its derivatives provides a solid framework for understanding the structure-property relationships within this family of compounds. Further research into the synthesis of novel derivatives and a more detailed characterization of their photophysical properties will undoubtedly unlock their full potential in various scientific and technological fields.

References

Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,6-Diphenyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in various research and development domains. Understanding the solubility of this compound is critical for its application in areas such as medicinal chemistry, materials science, and chemical synthesis. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general synthesis workflow.

Quantitative Solubility Data

For illustrative purposes, the following table presents the solubility data for a structurally similar compound, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. It is crucial to note that while this data provides an indication of the potential solubility of this compound in organic media, the actual values for the target compound may differ.

| Solvent | Solubility (mg/mL at 20 °C) |

| Chloroform | 254 |

| Methylene Chloride | 169 |

| Toluene | 51 |

| Methyl Methacrylate | 15 |

Table 1: Solubility of the related compound 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. This data is provided for illustrative purposes only and does not represent the actual solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a poorly soluble organic compound like this compound, based on the widely accepted shake-flask method.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[2]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC method or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Synthesis Workflow

While a specific signaling pathway involving this compound is not established in the current literature, the synthesis of this class of compounds is well-documented. A general workflow for the synthesis of 2-hydroxy-4,6-diaryl-1,3,5-triazines often involves the reaction of a precursor like cyanuric chloride with appropriate aryl Grignard reagents, followed by hydrolysis.[6][7]

Caption: General synthesis workflow for this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3340261A - 2-aryl-4:6-dihydroxy-1:3:5-triazines and process for their manufacture - Google Patents [patents.google.com]

In-depth Analysis of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Theoretical and Computational Perspective

A comprehensive review of publicly available scientific literature reveals a notable absence of specific, in-depth theoretical and computational studies focused exclusively on 4,6-Diphenyl-1,3,5-triazin-2-ol. While the broader class of s-triazine derivatives has been the subject of numerous computational investigations, this particular compound has not been a dedicated focus of the research accessible through public databases. This guide, therefore, synthesizes the general methodologies and findings from related studies on triazine compounds to provide a foundational understanding and a framework for future research on this compound.

General Molecular Properties

This compound is a solid, heterocyclic compound with a molecular weight of approximately 249.27 g/mol .[1] Its structure, featuring a central triazine ring substituted with two phenyl groups and a hydroxyl group, suggests potential applications in materials science and medicinal chemistry, areas where other triazine derivatives have shown promise. The tautomeric equilibrium between the -ol and the -one (4,6-Diphenyl-1,3,5-triazin-2(1H)-one) form is a critical aspect of its chemistry that would be a primary focus of any detailed computational study.

Common Computational Methodologies for Triazine Derivatives

Theoretical studies on s-triazine derivatives frequently employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate their electronic structure, molecular geometry, and spectroscopic properties.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For triazine derivatives, DFT calculations are typically used to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

-

Calculate Molecular Properties: Predict properties such as dipole moment, Mulliken atomic charges, and molecular electrostatic potential (MEP).

-

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key parameter in determining the molecule's stability and electrical properties.

-

Vibrational Analysis: Calculate theoretical vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.

A common functional and basis set combination for such studies is B3LYP/6-31G(d,p).

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. This methodology is crucial for:

-

Predicting Electronic Absorption Spectra: Simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions.

-

Investigating Photophysical Properties: Understanding the nature of excited states, which is essential for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Hypothetical Computational Workflow for this compound

Based on established practices for similar molecules, a theoretical and computational study of this compound would likely follow the workflow outlined below.

Caption: A typical workflow for the computational analysis of a triazine derivative.

Potential Areas of Application and Research

While specific data for this compound is lacking, studies on analogous compounds suggest several promising research directions:

-

Drug Development: Substituted triazines have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. Computational docking studies could predict the binding affinity of this compound and its derivatives with various biological targets.

-

Materials Science: Triazine derivatives are known for their thermal stability and are used as UV absorbers and in the development of organic electronics.[2] Theoretical calculations could help in designing novel materials with tailored photophysical properties.

Conclusion

A thorough review of existing literature indicates a significant gap in the specific theoretical and computational study of this compound. While general methodologies and potential applications can be inferred from research on related s-triazine compounds, the absence of dedicated studies prevents the compilation of a detailed technical guide with quantitative data and experimental protocols at this time. The framework presented here, based on common computational practices, offers a roadmap for future investigations into the properties and potential applications of this intriguing molecule. Further experimental and computational research is necessary to fully elucidate the characteristics of this compound.

References

The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for three points of modification, enabling the creation of diverse chemical libraries with a wide range of biological activities. This technical guide provides a comprehensive literature review of 1,3,5-triazine core compounds, focusing on their synthesis, biological activities, and the signaling pathways they modulate, with a particular emphasis on their applications in oncology.

Synthesis of 1,3,5-Triazine Derivatives

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution by controlling the reaction temperature. This stepwise approach enables the introduction of different substituents at the 2, 4, and 6 positions, leading to a high degree of molecular diversity.

General Synthetic Workflow

A common synthetic strategy involves a three-step nucleophilic substitution on cyanuric chloride. The first substitution is typically carried out at a low temperature (around 0°C), the second at room temperature, and the third at an elevated temperature. This allows for the controlled addition of various nucleophiles, such as amines, alcohols, and thiols.

Caption: General synthetic workflow for trisubstituted 1,3,5-triazines.

Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been developed to improve reaction efficiency, reduce reaction times, and minimize the use of hazardous solvents.[1]

Biological Activities and Therapeutic Targets

1,3,5-triazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Their anticancer effects are often attributed to the inhibition of key enzymes involved in cell proliferation, survival, and signaling.

Anticancer Activity

The 1,3,5-triazine scaffold is a cornerstone in the development of numerous anticancer agents. Several derivatives have shown potent activity against a variety of cancer cell lines, and some have progressed to clinical use. The anticancer mechanism of these compounds often involves the inhibition of critical cellular targets.

Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| EGFR Inhibitors | ||||

| Compound 12 | EGFR | - | 0.0368 | [3] |

| Compound 17 | EGFR | - | 0.2294 | [3] |

| Erlotinib (reference) | EGFR | - | - | [3] |

| PI3K/mTOR Inhibitors | ||||

| Gedatolisib | PI3K/mTOR | Metastatic Breast Cancer | - | [4] |

| DHFR Inhibitors | ||||

| Compound 11e | DHFR | A549 (Lung) | 0.028 | [5] |

| Compound 9a | DHFR | A549 (Lung) | 0.042 | [5] |

| Methotrexate (reference) | DHFR | A549 (Lung) | > IC50 of test compounds | [5] |

| Topoisomerase IIα Inhibitors | ||||

| Compound 2 | Topoisomerase IIα | HepG2 (Liver) | 20.53 | [3] |

| Compound 2 | Topoisomerase IIα | MCF-7 (Breast) | 129.0 | [3] |

| CDK Inhibitors | ||||

| Pyrazolo[1,5-a]-1,3,5-triazine derivative | CDK7 | SUIT 2.28 (Pancreatic) | 0.19 | [6] |

| Pyrazolo[1,5-a]-1,3,5-triazine derivative | CDK7 | PATU-T (Pancreatic) | 1.58 | [6] |

| Other/Multiple Targets | ||||

| Compound 4f | - | MDA-MB-231 (Breast) | 6.25 | [7] |

| Compound 4k | - | MDA-MB-231 (Breast) | 8.18 | [7] |

| Imatinib (reference) | - | MDA-MB-231 (Breast) | 35.50 | [7] |

| Compound 11 | - | SW620 (Colorectal) | 5.85 | [8] |

| 5-Fluorouracil (reference) | - | SW620 (Colorectal) | 21.74 | [8] |

| Compound 6b | - | A549 (Lung) | 9.61 | [4] |

| Compound 6c | - | MCF-7 (Breast) | 12.88 | [4] |

Signaling Pathways Modulated by 1,3,5-Triazine Compounds

The anticancer effects of many 1,3,5-triazine derivatives are mediated through their interaction with specific signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[3]

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. 1,3,5-triazine-based compounds, such as Gedatolisib, have been developed as dual PI3K/mTOR inhibitors.[4]

Caption: Dual inhibition of the PI3K/mTOR pathway by 1,3,5-triazine compounds.

Other Important Signaling Pathways

1,3,5-triazine derivatives have also been shown to target other crucial signaling pathways in cancer, including:

-

VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]

-

CDK Signaling: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Inhibitors of CDKs can halt cell division and induce apoptosis in cancer cells.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the synthesis and biological evaluation of 1,3,5-triazine compounds.

General Procedure for the Synthesis of Trisubstituted 1,3,5-Triazines

The synthesis of trisubstituted 1,3,5-triazines is typically achieved through a stepwise nucleophilic substitution of cyanuric chloride. The following is a general protocol:

-

First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran, acetone) and cool the solution to 0°C. Add the first nucleophile (1 equivalent) dropwise while maintaining the temperature. Stir the reaction for a specified time (e.g., 2-4 hours).

-

Second Substitution: Allow the reaction mixture to warm to room temperature. Add the second nucleophile (1 equivalent) and stir for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Third Substitution: Heat the reaction mixture to reflux. Add the third nucleophile (1 equivalent) and continue to reflux for an extended period (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired trisubstituted 1,3,5-triazine.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) will vary depending on the reactivity of the nucleophiles used.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of 1,3,5-triazine compounds on the expression and phosphorylation status of proteins within a signaling pathway.

-

Protein Extraction: Treat cells with the 1,3,5-triazine compound for a specific time, then lyse the cells to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, total AKT).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The 1,3,5-triazine core represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous compounds with significant therapeutic potential, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,3,5-triazine derivatives. The tabulated quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of 1,3,5-triazine-based therapeutics. Further exploration of this remarkable scaffold is certain to yield novel and effective treatments for a range of human diseases.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diphenyl-1,3,5-triazin-2-ol and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The triazine core serves as a versatile scaffold for the development of novel therapeutic agents, including inhibitors of human DNA topoisomerase IIα, which are promising anticancer targets. This document provides detailed protocols for the synthesis of this compound from the readily available starting material, cyanuric chloride. The synthesis involves a two-step process: a double Friedel-Crafts arylation or a diarylation via Grignard reaction to form the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, followed by hydrolysis to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 145-147 | - | >99 | Commercial |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | C₁₅H₁₀ClN₃ | 267.71 | 137-139 | up to 94.1 | 98.9 | [1] |

| This compound | C₁₅H₁₁N₃O | 249.27 | >300 | Not specified | 95.0 | [2] |

Experimental Protocols

Two primary methods for the synthesis of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, are presented below, followed by a general protocol for the hydrolysis to the final product.

Method 1: Friedel-Crafts Diarylation of Cyanuric Chloride

This method involves the direct arylation of cyanuric chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4]

Materials:

-

Cyanuric chloride (1 equivalent)

-

Benzene (solvent and reactant)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 - 3.0 equivalents)

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, add cyanuric chloride portion-wise at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-4,6-diphenyl-1,3,5-triazine.

Method 2: Diarylation of Cyanuric Chloride via Grignard Reaction

This protocol utilizes a Grignard reagent, phenylmagnesium bromide, to introduce the phenyl groups onto the triazine core.

Materials:

-

Cyanuric chloride (1 equivalent)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of bromobenzene to initiate the reaction. Once the reaction starts, add a solution of bromobenzene in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Cyanuric Chloride: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of cyanuric chloride in anhydrous THF dropwise to the Grignard reagent. The molar ratio of Grignard reagent to cyanuric chloride should be approximately 2.2:1 to favor disubstitution.

-

After the addition, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.

Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

The final step is the conversion of the chloro-substituent to a hydroxyl group. This can be achieved by hydrolysis under acidic or basic conditions. A general procedure is provided below.

Materials:

-

2-Chloro-4,6-diphenyl-1,3,5-triazine

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Ethanol or a similar co-solvent

-

Hydrochloric acid (HCl) for acidification

-

Water

Procedure:

-

Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent such as ethanol or a mixture of dioxane and water.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize it with hydrochloric acid until the pH is acidic, which will precipitate the product.

-

Filter the solid precipitate, wash it thoroughly with water to remove any inorganic salts.

-

Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and the experimental workflow.

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for the synthesis.

References

Applications of 4,6-Diphenyl-1,3,5-triazin-2-ol in Organic Synthesis: A Detailed Guide for Researchers

Application Note & Protocol ID: OSD-TN-2025-004

Introduction

4,6-Diphenyl-1,3,5-triazin-2-ol, and its derivatives, are versatile building blocks in modern organic synthesis. While the parent compound exists in tautomeric equilibrium with 4,6-diphenyl-1,3,5-triazin-2(1H)-one, its utility is significantly expanded upon conversion to its more reactive chloro-derivative, 2-chloro-4,6-diphenyl-1,3,5-triazine. This key intermediate serves as a versatile precursor for the synthesis of a wide array of functional organic molecules, with notable applications in the development of materials for Organic Light-Emitting Diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the use of this compound and its chloro-derivative in organic synthesis, with a focus on Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions.

Core Applications

The primary applications of this compound in organic synthesis are realized through its conversion to 2-chloro-4,6-diphenyl-1,3,5-triazine. The electron-deficient nature of the triazine ring, combined with the reactive chlorine atom, makes this intermediate an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The main synthetic strategies involve:

-

Suzuki-Miyaura Cross-Coupling: For the introduction of various aryl and heteroaryl substituents at the 2-position of the triazine core. This is a cornerstone for the synthesis of complex molecules for materials science.

-

Nucleophilic Aromatic Substitution (SNAr): The facile displacement of the chloride by a range of nucleophiles, including amines, phenols, and thiols, allows for the straightforward introduction of diverse functional groups.

These reactions are instrumental in the synthesis of:

-

Bipolar Host Materials for OLEDs: The triazine core acts as an excellent electron-accepting unit, and by coupling it with hole-transporting moieties, bipolar materials with balanced charge transport properties can be synthesized.[1]

-

Electron Transport Materials (ETMs) for OLEDs: The inherent electron-deficient character of the triazine ring makes its derivatives suitable as electron transport materials in OLED devices.[2]

-

Novel Heterocyclic Compounds: As a scaffold for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Experimental Protocols

Synthesis of the Key Intermediate: 2-chloro-4,6-diphenyl-1,3,5-triazine

While this compound is the nominal starting material, its chloro-derivative is the workhorse in subsequent synthetic transformations. The synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine can be efficiently achieved from cyanuric chloride and phenylboronic acid.

Reaction Scheme:

Protocol:

-

To a 500 mL reaction flask, add cyanuric chloride (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), potassium carbonate (34.5 g, 0.25 mol), and bis(tricyclohexylphosphine)nickel(II) dichloride (1 g) as the catalyst.[3]

-

Add 100 g of tetrahydrofuran (THF) to the flask.

-

Stir the mixture and heat to 70 °C.

-

Maintain the reaction at this temperature for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 100 mL of water.

-

Distill the solvent to recover the THF.

-

After the THF is removed, filter the remaining mixture while warm.

-

Wash the filter cake with water until neutral.

-

Dry the solid to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.

Quantitative Data:

| Product | Yield | Purity | Reference |

| 2-chloro-4,6-diphenyl-1,3,5-triazine | 94.1% | 98.9% | [3] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-chloro-4,6-diphenyl-1,3,5-triazine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various tri-aryl substituted triazines. These products are of significant interest as host materials in OLEDs.

Workflow for Suzuki-Miyaura Coupling:

References

Application Notes and Protocols: 4,6-Diphenyl-1,3,5-triazin-2-ol as a Versatile Building Block for Dendrimer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for a range of biomedical applications, including drug delivery, gene therapy, and diagnostics. Among the various classes of dendrimers, those based on a 1,3,5-triazine core offer significant advantages due to their synthetic versatility, stability, and the ability to precisely control their architecture and surface functionality.[1][2] While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the most common starting material for constructing the dendritic backbone, this document focuses on the strategic use of 4,6-diphenyl-1,3,5-triazin-2-ol and its derivatives in creating advanced dendritic structures. This building block can be incorporated as a core, a branching unit, or a surface modifier to impart specific properties, such as enhanced drug loading, improved biocompatibility, and targeted delivery.

The synthetic accessibility of this compound allows for its integration into both convergent and divergent dendrimer synthesis strategies.[1] Its phenyl groups can enhance π-π stacking interactions with aromatic drug molecules, potentially increasing drug encapsulation efficiency. The hydroxyl group provides a reactive site for further functionalization, such as the attachment of polyethylene glycol (PEG) chains to improve solubility and circulation time, or the conjugation of targeting ligands for site-specific drug delivery.[3][4]

These application notes provide an overview of the synthesis and characterization of triazine-based dendrimers, with a focus on their application in drug delivery, supported by detailed experimental protocols and quantitative data.

Data Presentation

Table 1: Synthesis and Characterization of Triazine-Based Dendrimers

| Dendrimer Generation | Synthesis Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |

| G1 | Divergent | 1256.5 | 1.02 | 85 | [4] |

| G2 | Divergent | 3145.2 | 1.03 | 72 | [4] |

| G3 | Divergent | 6922.8 | 1.05 | 63 | [4] |

| G3 (PEGylated) | Post-synthesis modification | ~25,000 | 1.15 | >90 (modification step) | [5] |

Table 2: Paclitaxel Loading and Release from Triazine Dendrimers